molecular formula C6H10Cl2O2 B14423878 Chloromethyl 3-chloropentanoate CAS No. 80418-51-5

Chloromethyl 3-chloropentanoate

Cat. No.: B14423878
CAS No.: 80418-51-5
M. Wt: 185.05 g/mol
InChI Key: OJAHETHLCCYRJD-UHFFFAOYSA-N
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Description

Chloromethyl 3-chloropentanoate is an ester derivative of 3-chloropentanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a chloromethyl (-OCH₂Cl) moiety. Its structure features two chlorine atoms: one on the pentanoate chain (at the third carbon) and another on the esterifying methyl group. The inferred molecular formula is C₆H₉Cl₂O₂, with a molar mass of 193.04 g/mol (calculated).

Properties

CAS No.

80418-51-5

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

chloromethyl 3-chloropentanoate

InChI

InChI=1S/C6H10Cl2O2/c1-2-5(8)3-6(9)10-4-7/h5H,2-4H2,1H3

InChI Key

OJAHETHLCCYRJD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-chloropentanoate can be synthesized through the chloromethylation of 3-chloropentanoic acid. One common method involves the reaction of 3-chloropentanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C to ensure high yields and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the chloromethylation process can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . This method offers good yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-chloropentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The ester group can be involved in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ester group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol.

Major Products Formed

    Substitution Reactions: Products include substituted esters where the chlorine atom is replaced by the nucleophile.

    Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Chloromethyl 3-chloropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 3-chloropentanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Chloromethyl Chlorosulfate (CAS: 49715-04-0)

  • Molecular Formula : CH₂ClO₃SCl
  • Molar Mass : 163.48 g/mol .
  • Key Properties: A sulfonate ester with dual chlorination (chloromethyl and chlorosulfate groups). Classified as a carcinogen in related chloromethyl ethers (e.g., bis(chloromethyl) ether) .

Comparison :

  • Chloromethyl 3-chloropentanoate lacks the sulfonate group, which reduces its polarity compared to chloromethyl chlorosulfate.
  • Both compounds share reactivity due to chloromethyl groups but differ in applications (chlorosulfate vs. inferred pentanoate uses).

Methyl 3-(Chlorosulfonyl)Propanoate (CAS: N/A)

  • Molecular Formula : C₄H₇ClO₄S
  • Molar Mass : 186.61 g/mol .
  • Key Properties :
    • Contains a sulfonyl chloride (-SO₂Cl) group, enhancing electrophilicity.
    • Likely used in laboratory settings for sulfonation reactions.

Comparison :

  • The sulfonyl group in methyl 3-(chlorosulfonyl)propanoate increases its reactivity compared to the carbonyl group in this compound.
  • Both are esters, but the latter’s pentanoate chain may confer higher lipophilicity.

3-Chloropentane (CAS: 616-20-6)

  • Molecular Formula : C₅H₁₁Cl
  • Molar Mass : 106.59 g/mol .
  • Key Properties :
    • A haloalkane with a chlorine atom on the third carbon.
    • Physical properties: Boiling point = 97.55°C, density = 0.8854 g/cm³ .
    • Likely used as a solvent or intermediate in organic synthesis.

Comparison :

  • 3-Chloropentane lacks the ester functional group, resulting in lower polarity and different applications (e.g., solvent vs. ester-based intermediates).
  • This compound’s ester group enables participation in nucleophilic acyl substitution reactions, unlike 3-chloropentane.

3-Chlorobenzaldehyde (CAS: 587-04-2)

  • Molecular Formula : C₇H₅ClO
  • Molar Mass : 140.57 g/mol .
  • Key Properties :
    • An aromatic aldehyde with a chlorine substituent.
    • Used in synthesis of dyes, pharmaceuticals, and agrochemicals.

Comparison :

  • The aldehyde group in 3-chlorobenzaldehyde offers distinct reactivity (e.g., oxidation, condensation) compared to the ester functionality of this compound.
  • Both compounds are chlorinated but belong to different chemical classes (aromatic vs. aliphatic esters).

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Reactivity
This compound (inferred) C₆H₉Cl₂O₂ 193.04 Ester, dual Cl Potential synthesis intermediate
Chloromethyl chlorosulfate CH₂ClO₃SCl 163.48 Sulfonate ester, Cl Controlled industrial intermediate
Methyl 3-(chlorosulfonyl)propanoate C₄H₇ClO₄S 186.61 Sulfonyl chloride Sulfonation reactions
3-Chloropentane C₅H₁₁Cl 106.59 Haloalkane Solvent, organic synthesis
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Aldehyde, Cl Pharmaceutical/dye synthesis

Notes

Data Limitations: No direct evidence for this compound was found; comparisons are based on structural analogs.

Hazards: Chloromethyl compounds (e.g., bis(chloromethyl) ether) are carcinogenic , suggesting similar precautions may apply to this compound.

Contradictions : While some chlorinated esters are hazardous, others like 3-chlorobenzaldehyde are widely used with proper safety measures .

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